Cas no 1039931-72-0 (4-(2-methoxyphenyl)oxane-4-carboxylic acid)

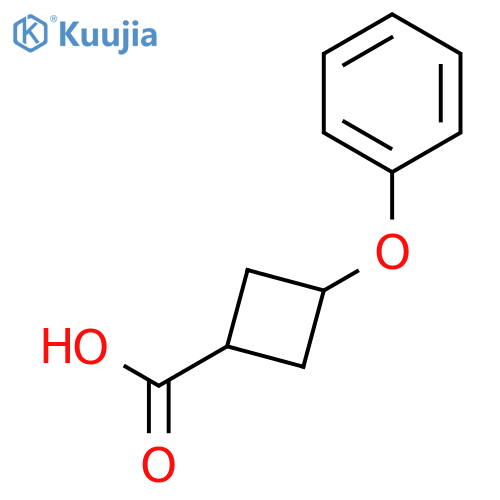

1039931-72-0 structure

商品名:4-(2-methoxyphenyl)oxane-4-carboxylic acid

4-(2-methoxyphenyl)oxane-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-phenoxycyclobutanecarboxylic acid

- 4-(2-methoxyphenyl)oxane-4-carboxylic acid

- 4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid

- F2189-0458

- Tetrahydro-4-(2-methoxyphenyl)-2H-pyran-4-carboxylic acid

- AKOS009265128

- 4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylicacid

- F86429

- 1039931-72-0

- KS-7267

- EN300-54624

- VU0421699-2

- A1893

- 2-methoxyphenyl tetrahydro-2H-pyran-4-carboxylate

- DTXSID20651816

- DB-012108

-

- MDL: MFCD11188908

- インチ: InChI=1S/C13H16O4/c1-16-11-5-3-2-4-10(11)13(12(14)15)6-8-17-9-7-13/h2-5H,6-9H2,1H3,(H,14,15)

- InChIKey: KHVYTMKXKQRQFG-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=CC=C1C2(CCOCC2)C(=O)O

計算された属性

- せいみつぶんしりょう: 236.10500

- どういたいしつりょう: 236.105

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 271

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.8A^2

- 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

- 密度みつど: 1.203

- ふってん: 325.414 °C at 760 mmHg

- フラッシュポイント: 325.414 °C at 760 mmHg

- PSA: 55.76000

- LogP: 1.82800

4-(2-methoxyphenyl)oxane-4-carboxylic acid セキュリティ情報

4-(2-methoxyphenyl)oxane-4-carboxylic acid 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-(2-methoxyphenyl)oxane-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2189-0458-2.5g |

4-(2-methoxyphenyl)oxane-4-carboxylic acid |

1039931-72-0 | 95%+ | 2.5g |

$630.0 | 2023-09-06 | |

| Enamine | EN300-54624-0.05g |

4-(2-methoxyphenyl)oxane-4-carboxylic acid |

1039931-72-0 | 95% | 0.05g |

$76.0 | 2023-04-30 | |

| Chemenu | CM181797-1g |

4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid |

1039931-72-0 | 95% | 1g |

$466 | 2021-08-05 | |

| Chemenu | CM181797-5g |

4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid |

1039931-72-0 | 95% | 5g |

$1535 | 2021-08-05 | |

| TRC | M226795-10mg |

4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic Acid |

1039931-72-0 | 10mg |

$ 50.00 | 2022-06-04 | ||

| TRC | M226795-50mg |

4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic Acid |

1039931-72-0 | 50mg |

$ 135.00 | 2022-06-04 | ||

| Life Chemicals | F2189-0458-0.25g |

4-(2-methoxyphenyl)oxane-4-carboxylic acid |

1039931-72-0 | 95%+ | 0.25g |

$110.0 | 2023-09-06 | |

| Life Chemicals | F2189-0458-5g |

4-(2-methoxyphenyl)oxane-4-carboxylic acid |

1039931-72-0 | 95%+ | 5g |

$945.0 | 2023-09-06 | |

| Chemenu | CM181797-250mg |

4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid |

1039931-72-0 | 95%+ | 250mg |

$*** | 2023-04-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10498-1G |

4-(2-methoxyphenyl)oxane-4-carboxylic acid |

1039931-72-0 | 95% | 1g |

¥ 3,016.00 | 2023-03-31 |

4-(2-methoxyphenyl)oxane-4-carboxylic acid 関連文献

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

1039931-72-0 (4-(2-methoxyphenyl)oxane-4-carboxylic acid) 関連製品

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 42464-96-0(NNMTi)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1039931-72-0)4-(2-methoxyphenyl)oxane-4-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):439.0